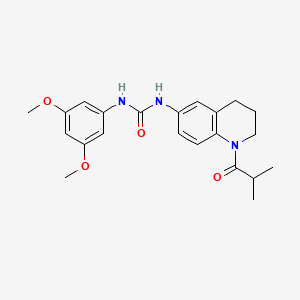

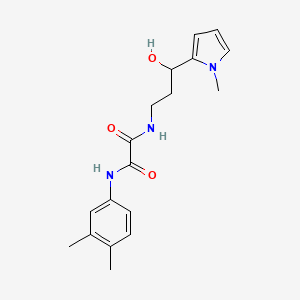

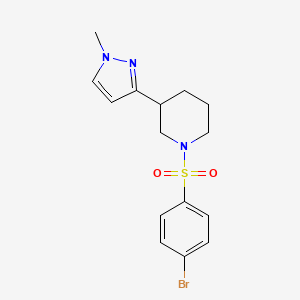

3-氯-N-((1-环戊基哌啶-4-基)甲基)-4-甲氧基苯甙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide compounds like 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide often involves chlorination reactions where chlorinating agents, such as N-chloro-N-methoxybenzenesulfonamide, play a crucial role. These agents facilitate the introduction of chlorine atoms into organic molecules, enabling the synthesis of chlorinated sulfonamide derivatives. The process is noted for its high yield and ability to chlorinate a wide range of substrates, including phenols, anisoles, and aromatic amines, producing chlorinated products efficiently (Xiao-Qiu Pu et al., 2016).

Molecular Structure Analysis

Sulfonamides exhibit a variety of molecular structures, with their physical and chemical properties significantly influenced by the nature of their substituents. The presence of the 3-chloro and 4-methoxy groups in the benzenesulfonamide moiety can impact the compound's molecular geometry, electronic distribution, and overall reactivity. Studies on similar compounds have utilized spectroscopic methods and crystallography to determine structural details, revealing how different substituents affect molecular conformation and stability (M. Yıldız et al., 2010).

Chemical Reactions and Properties

The reactivity of sulfonamides, including those with specific substituents like 3-chloro and 4-methoxy groups, can be explored through their participation in various chemical reactions. These compounds often engage in reactions that exploit the nucleophilic character of the sulfonamide nitrogen or the electrophilic potential of the sulfonyl group. Additionally, the presence of chloro and methoxy groups can influence the compound's reactivity towards nucleophilic substitution reactions, potentially leading to the synthesis of a wide array of derivative compounds (Atsushi Moroda & H. Togo, 2008).

Physical Properties Analysis

The physical properties of 3-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, such as solubility, melting point, and crystallinity, are crucial for understanding its behavior in different environments and applications. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions within the compound. Studies on similar sulfonamides have shown that factors like hydrogen bonding, molecular size, and polarity play significant roles in determining these physical characteristics (M. Karakaya et al., 2015).

科学研究应用

合成和应用于HIV和抗真菌活性:已合成一系列苯磺酰胺,包括类似于指定化合物的衍生物,并对它们进行评估,以了解它们在抗HIV和抗真菌活性方面的潜力。这突显了该化合物在治疗传染病方面的重要性 (Zareef等人,2007)。

作为氯化试剂的用途:该化合物或其衍生物已被用作有机化学中的氯化试剂。这表明了它在合成各种氯化产品方面的实用性,这对不同化学过程至关重要 (Pu等人,2016)。

用于癌症治疗的光动力疗法应用:苯磺酰胺的衍生物已被用于合成新的锌酞菁。这些化合物具有有益于光动力疗法的特性,这是一种治疗癌症的方法 (Pişkin等人,2020)。

农业中的土壤传输研究:在农业中,类似的化合物已被研究其在土壤中的传输特性,这对于了解农业化学品的环境影响和有效性至关重要 (Veeh et al., 1994)。

抗肿瘤活性和基因表达研究:已在癌症研究中探索了该化合物的衍生物,特别是研究它们的抗肿瘤效果以及它们如何影响癌细胞的基因表达。这对于新癌症疗法的开发至关重要 (Owa et al., 2002)。

染料中间体的合成:苯磺酰胺衍生物已被合成并用作染料生产中间体,展示了该化合物在工业应用中的作用 (Bo, 2007)。

抗癌和DNA结合研究:已研究了该化合物及其衍生物的抗癌活性以及它们结合和切割DNA的能力。这对于了解这些化合物如何在癌症治疗中使用至关重要 (González-Álvarez等人,2013)。

有机合成中的铑催化氰化反应:该化合物的衍生物已被用于铑催化的C(sp2)-H键的氰化反应,这是有机合成中的重要反应。这展示了它在合成各种有机化合物中的实用性 (Chaitanya & Anbarasan, 2015)。

未来方向

属性

IUPAC Name |

3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDPGVORJDZESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)

![4-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2491627.png)

![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)